molecular formula C12H15N5OS B12463385 N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide

N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B12463385
M. Wt: 277.35 g/mol
InChI Key: LMRCBXHFNRFKMM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide is a compound that belongs to the class of tetrazoles Tetrazoles are known for their high nitrogen content and are often used in various applications due to their energetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide typically involves the reaction of 4-methylphenylamine with 1-methyl-1H-tetrazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Scientific Research Applications

N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s sulfur-containing moiety can also participate in redox reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide
  • N-(3-methylphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

Uniqueness

N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide is unique due to its specific substitution pattern and the presence of both a tetrazole ring and a sulfur-containing moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N5OS

Molecular Weight

277.35 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C12H15N5OS/c1-8-4-6-10(7-5-8)13-11(18)9(2)19-12-14-15-16-17(12)3/h4-7,9H,1-3H3,(H,13,18)

InChI Key

LMRCBXHFNRFKMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C

Origin of Product

United States

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